molecular formula C9H9BrN2O B1520234 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one CAS No. 1142194-39-5

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one

Cat. No. B1520234
CAS RN: 1142194-39-5
M. Wt: 241.08 g/mol
InChI Key: UVFXYTSNRWHLCC-UHFFFAOYSA-N
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Description

“1-(4-Bromopyridin-2-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1142194-39-5. It has a molecular weight of 241.09 and its molecular formula is C9H9BrN2O . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromopyridin-2-yl)pyrrolidin-2-one” is characterized by a pyrrolidine ring attached to a bromopyridine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical And Chemical Properties Analysis

“1-(4-Bromopyridin-2-yl)pyrrolidin-2-one” has a molecular weight of 241.09 and its molecular formula is C9H9BrN2O . The compound is expected to be stored in a sealed and dry condition at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one derivatives have been extensively studied for their potential applications in medicinal chemistry. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has led to the creation of compounds with significant antimicrobial activity against a range of aerobic and anaerobic bacteria. Notably, derivatives synthesized through this pathway exhibited minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potent antibacterial properties (Bogdanowicz et al., 2013).

Suzuki Cross-Coupling Reaction for Pyridine Derivatives

The Suzuki cross-coupling reaction has been utilized to produce a series of novel pyridine derivatives. This method involves the palladium-catalyzed reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, yielding derivatives with potential applications in biological activities. Density Functional Theory (DFT) studies were conducted to predict reaction pathways and the potential of these compounds as chiral dopants for liquid crystals. Additionally, these derivatives demonstrated notable biofilm inhibition and anti-thrombolytic activities, with specific compounds showing high efficacy against clot formation in human blood and Escherichia coli (Ahmad et al., 2017).

Luminescent Lanthanide Compounds and Iron Complexes

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been synthesized and employed as ligands, offering both advantages and disadvantages compared to terpyridines. These compounds have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. Such applications demonstrate the versatility and potential of these pyridine derivatives in various scientific domains (Halcrow, 2005).

Future Directions

The future directions for “1-(4-Bromopyridin-2-yl)pyrrolidin-2-one” and other pyrrolidine derivatives could involve the design of new compounds with different biological profiles. This can be achieved by exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

1-(4-bromopyridin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFXYTSNRWHLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671709
Record name 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyridin-2-yl)pyrrolidin-2-one

CAS RN

1142194-39-5
Record name 1-(4-Bromopyridin-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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